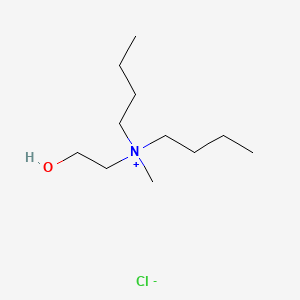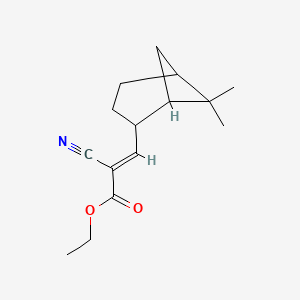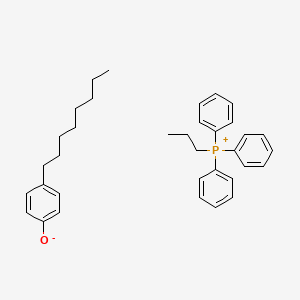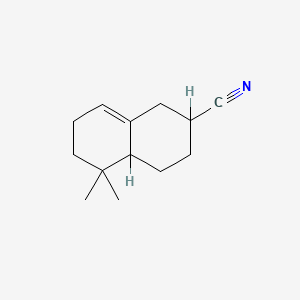
Octahydro-5,5(or 8,8)-dimethylnaphthalene-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octahydro-5,5(or 8,8)-dimethylnaphthalene-2-carbonitrile is a chemical compound with a complex structure, characterized by its octahydro-naphthalene core and dimethyl substitutions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-5,5(or 8,8)-dimethylnaphthalene-2-carbonitrile typically involves the hydrogenation of dimethylnaphthalene derivatives under high pressure and temperature conditions. The reaction is catalyzed by metals such as palladium or platinum. The nitrile group is introduced through a subsequent reaction involving cyanation, often using reagents like sodium cyanide or potassium cyanide in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of high-efficiency catalysts and advanced purification techniques ensures the production of high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Octahydro-5,5(or 8,8)-dimethylnaphthalene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with metal catalysts.
Substitution: Sodium cyanide, potassium cyanide, various nucleophiles.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Octahydro-5,5(or 8,8)-dimethylnaphthalene-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Octahydro-5,5(or 8,8)-dimethylnaphthalene-2-carbonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound’s structure allows it to fit into binding sites of various proteins, modulating their function and leading to potential biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octahydro-5,5-dimethylnaphthalene-2-carbaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
1H-Benzocycloheptene, 2,4a,5,6,7,8,9,9a-octahydro-3,5,5-trimethyl-9-methylene: Shares the octahydro-naphthalene core but with different substitutions.
Uniqueness
Octahydro-5,5(or 8,8)-dimethylnaphthalene-2-carbonitrile is unique due to its specific combination of the octahydro-naphthalene core and the nitrile group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
51178-98-4 |
|---|---|
Formule moléculaire |
C13H19N |
Poids moléculaire |
189.30 g/mol |
Nom IUPAC |
5,5-dimethyl-2,3,4,4a,6,7-hexahydro-1H-naphthalene-2-carbonitrile |
InChI |
InChI=1S/C13H19N/c1-13(2)7-3-4-11-8-10(9-14)5-6-12(11)13/h4,10,12H,3,5-8H2,1-2H3 |
Clé InChI |
JUUZDVBXYRAYLD-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC=C2C1CCC(C2)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



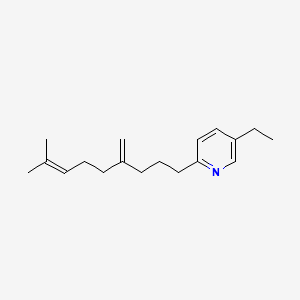



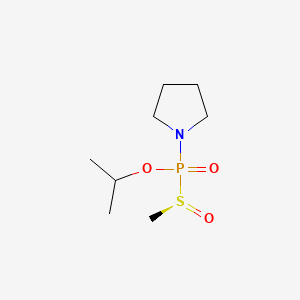
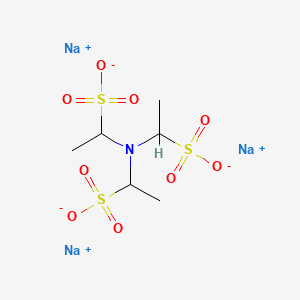
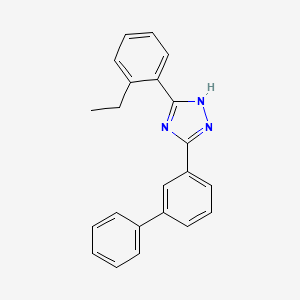
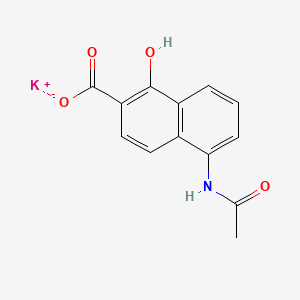
![carbamimidoyl-[2-(furan-2-ylmethylsulfanyl)ethyl]azanium;sulfate](/img/structure/B12670418.png)
